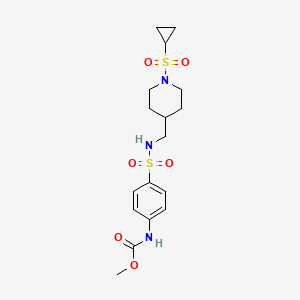

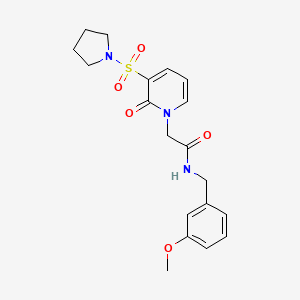

![molecular formula C19H21NO5S B3010630 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1105235-02-6](/img/structure/B3010630.png)

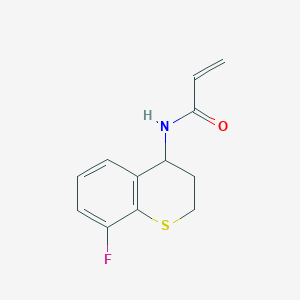

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

カタログ番号 B3010630

CAS番号:

1105235-02-6

分子量: 375.44

InChIキー: ZSIFQSLCNRYZIX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to contain a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic compounds . This group is present in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized via condensation methods . For instance, noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .科学的研究の応用

Synthesis and Biological Evaluation

- Sulfonic acid analogues of bexarotene, including compounds structurally related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, were synthesized and evaluated for selective retinoid X receptor (RXR) agonism. These compounds showed potential in inhibiting proliferation in cutaneous T-cell lymphoma cells, suggesting therapeutic potential with improved biological selectivity and potency (Heck et al., 2016).

Organic Structural Unit Synthesis

- Benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, similar in structure to the compound , underwent a rhodium-catalyzed selective C-C bond activation. This process produced benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, highlighting the compound's relevance in organic synthesis (Chen et al., 2016).

Antimicrobial Activity

- A study on new tetrahydronaphthalene-sulfonamide derivatives, related to the compound, showed potent antimicrobial agents against Gram-positive, Gram-negative bacteria, and Candida Albicans. These findings indicate the compound's potential in antimicrobial applications (Mohamed et al., 2021).

Herbicidal Activity

- Novel herbicidally active sulfonamide compounds with structures similar to the compound were synthesized. These compounds demonstrated significant herbicidal activity, revealing its potential use in agricultural applications (Hosokawa et al., 2001).

Antimicrobial Benzotriazole Derivatives

- The compound's structural analogues were synthesized and demonstrated antimicrobial activity against Gram-positive Staphylococcus aureus, suggesting potential as antibiotic agents (Zheng et al., 2021).

Thromboxane Receptor Antagonists

- Derivatives of the compound were explored as thromboxane A2 receptor antagonists, indicating potential in the development of antithromboxane therapies (Wang et al., 2014).

Enzyme Inhibition Studies

- Ethylated sulfonamides incorporating a 1,4-benzodioxane moiety, structurally related to the compound, were synthesized and screened against various enzymes. These compounds showed inhibition of enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase (Irshad et al., 2016).

特性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c21-26(22,17-7-5-14-3-1-2-4-15(14)11-17)20-9-10-23-16-6-8-18-19(12-16)25-13-24-18/h5-8,11-12,20H,1-4,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIFQSLCNRYZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

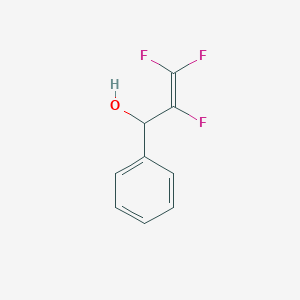

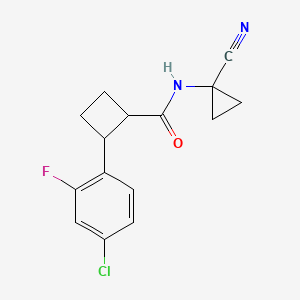

![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)

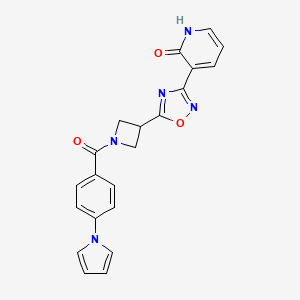

![4-Amino-3-[(methylamino)carbonyl]isothiazole-5-carboxylic acid](/img/structure/B3010550.png)

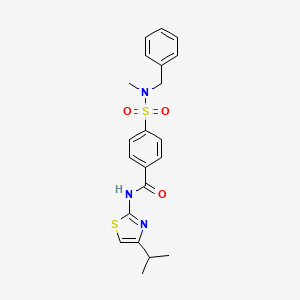

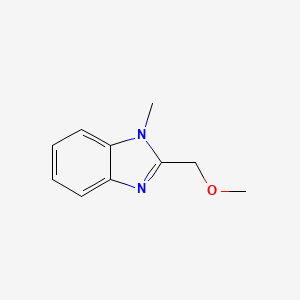

![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)

![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)

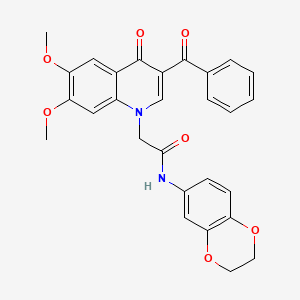

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)